molecular formula C14H20O B14845717 2-Tert-butyl-6-(cyclopropylmethyl)phenol

2-Tert-butyl-6-(cyclopropylmethyl)phenol

Cat. No.: B14845717
M. Wt: 204.31 g/mol
InChI Key: DQEUFHGLVOIOAS-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-(cyclopropylmethyl)phenol is a phenolic compound featuring a tert-butyl group at the 2-position and a cyclopropylmethyl substituent at the 6-position of the aromatic ring. This structural arrangement confers unique steric and electronic properties, making it relevant in pharmacological and materials science applications.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-tert-butyl-6-(cyclopropylmethyl)phenol

InChI

InChI=1S/C14H20O/c1-14(2,3)12-6-4-5-11(13(12)15)9-10-7-8-10/h4-6,10,15H,7-9H2,1-3H3

InChI Key

DQEUFHGLVOIOAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)CC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-6-(cyclopropylmethyl)phenol typically involves the alkylation of phenol with tert-butyl and cyclopropylmethyl groups. One common method is the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group . The cyclopropylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of solid-supported catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-6-(cyclopropylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Halogenated and nitrated phenols.

Scientific Research Applications

2-Tert-butyl-6-(cyclopropylmethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-6-(cyclopropylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Research Findings

Pharmacological Activity

  • Larger substituents (e.g., tert-butyl) on the phenol ring enhance receptor binding affinity but may reduce metabolic clearance .

Analytical Characterization

  • Crystal structure analyses (e.g., ) highlight intramolecular hydrogen bonding in similar tert-butyl phenols, stabilizing conformations critical for bioactivity.
  • HR-EI-MS and NMR data () validate structural integrity in analogs, providing benchmarks for characterizing the target compound.

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